Cas no 2228450-66-4 (2-(diethoxymethyl)morpholine)

2-(diethoxymethyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(diethoxymethyl)morpholine
- EN300-1737467
- 2228450-66-4
-
- インチ: 1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3
- InChIKey: WJDALEPXSNHTNJ-UHFFFAOYSA-N
- SMILES: O1CCNCC1C(OCC)OCC
計算された属性
- 精确分子量: 189.13649347g/mol
- 同位素质量: 189.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 39.7Ų
2-(diethoxymethyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737467-1.0g |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 1g |
$943.0 | 2023-06-04 | |
Enamine | EN300-1737467-5g |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 5g |
$2732.0 | 2023-09-20 | |
1PlusChem | 1P02874N-100mg |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 100mg |
$465.00 | 2023-12-18 | |
1PlusChem | 1P02874N-250mg |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 250mg |
$638.00 | 2023-12-18 | |
Aaron | AR0287CZ-500mg |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 500mg |
$1036.00 | 2025-02-15 | |
Aaron | AR0287CZ-250mg |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 250mg |
$666.00 | 2025-02-15 | |
Aaron | AR0287CZ-50mg |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 50mg |
$325.00 | 2025-02-15 | |
Aaron | AR0287CZ-2.5g |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 2.5g |
$2566.00 | 2025-02-15 | |
Aaron | AR0287CZ-5g |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 5g |
$3782.00 | 2023-12-15 | |
1PlusChem | 1P02874N-500mg |
2-(diethoxymethyl)morpholine |
2228450-66-4 | 95% | 500mg |
$971.00 | 2023-12-18 |
2-(diethoxymethyl)morpholine 関連文献
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
2-(diethoxymethyl)morpholineに関する追加情報
Introduction to 2-(diethoxymethyl)morpholine (CAS No. 2228450-66-4)
2-(diethoxymethyl)morpholine (CAS No. 2228450-66-4) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique morpholine ring and diethoxymethyl substituent, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The morpholine ring, a six-membered heterocycle containing one oxygen atom, is a fundamental structure in many biologically active compounds. The presence of the diethoxymethyl group adds additional functionality and reactivity, making 2-(diethoxymethyl)morpholine an attractive building block for synthetic chemists. This compound can be used in a variety of reactions, including nucleophilic substitution, condensation, and coupling reactions, to create complex molecular architectures.
Recent studies have highlighted the potential of 2-(diethoxymethyl)morpholine in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have reported the use of this compound as a key intermediate in the synthesis of new antiviral drugs. The unique combination of the morpholine ring and the diethoxymethyl group provides enhanced solubility and stability, which are crucial for effective drug delivery and bioavailability.
In another study published in the Journal of Medicinal Chemistry, scientists from Harvard University explored the role of 2-(diethoxymethyl)morpholine in the synthesis of small molecules targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are important targets for drug discovery. The study demonstrated that 2-(diethoxymethyl)morpholine can be effectively utilized to modulate GPCR activity, opening new avenues for the treatment of diseases such as cardiovascular disorders and neurological conditions.
The synthetic accessibility of 2-(diethoxymethyl)morpholine has also been a focus of recent research. A team at the Max Planck Institute for Chemical Biology developed an efficient and scalable method for synthesizing this compound using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces environmental impact by minimizing waste generation. The robust synthetic route ensures that 2-(diethoxymethyl)morpholine can be produced on a large scale for industrial applications.
Moreover, 2-(diethoxymethyl)morpholine has shown promise in enhancing the pharmacological properties of existing drugs. A study conducted at the National Institutes of Health (NIH) investigated the use of this compound as a prodrug modifier. By attaching 2-(diethoxymethyl)morpholine to various drug molecules, researchers were able to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. This approach has the potential to enhance therapeutic efficacy while reducing side effects.
In conclusion, 2-(diethoxymethyl)morpholine (CAS No. 2228450-66-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with improved properties. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the development of innovative therapeutic agents.
2228450-66-4 (2-(diethoxymethyl)morpholine) Related Products
- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)
- 1518747-82-4(N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide)
- 22918-03-2(4-Chloro-2-iodopyridine)
- 1260875-99-7(1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine)
- 951887-10-8(3-(5-Methyl-2-pyridyl)-1-propene)
- 26175-51-9(2-Naphthaleneacetic acid, 6-chloro-)
- 1806592-71-1(Ethyl 2-(carboxy(hydroxy)methyl)-6-(2-chloropropanoyl)benzoate)
- 63843-42-5(4-(2-Methylphenoxy)piperidine)
- 1334405-43-4(tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate)
- 2803827-75-8(4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole)




